RO5212054
Description
Properties
Molecular Formula |
C9H10Cl4N2O |
|---|---|
Appearance |
Solid powder |
Synonyms |
RO5212054; RO-5212054; RO 5212054; RG7256; RG 7256; RG-7256; PLX3603; PLX-3603; PLX 3603.; NONE |
Origin of Product |
United States |
Ro5212054: a Detailed Analysis
Chemical Structure and Properties
This compound is characterized as a small-molecule compound. While the detailed chemical structure (SMILES, InChI) is not explicitly provided in the search results, its PubChem CID is 73777259 google.comgoogleapis.comgoogleapis.com. This identifier allows for access to its chemical properties and structural information within the PubChem database.
Mechanism of Action
This compound functions as a selective inhibitor of the BRAF(V600E) kinase cancer.gov. Its mechanism of action involves selectively binding to the ATP-binding site of the mutant BRAF(V600E) kinase cancer.gov. By occupying this site, this compound inhibits the kinase activity of BRAF(V600E). This inhibition, in turn, is intended to suppress the over-activated MAPK signaling pathway downstream of BRAF(V600E) in tumor cells cancer.gov. The ultimate effect of this inhibition is a reduction in tumor cell proliferation cancer.gov.
Preclinical Research Findings
Preclinical studies are crucial for evaluating the efficacy and selectivity of novel therapeutic agents like this compound. While extensive detailed preclinical data for this compound specifically were not broadly available in the provided search results, its classification as a BRAF(V600E) inhibitor places it within a class of compounds that have demonstrated significant antitumor activity in preclinical models. For instance, other BRAF inhibitors like Vemurafenib (B611658) and Dabrafenib (B601069) have shown efficacy against BRAF-mutant colorectal cancer cell lines and xenograft mouse models nih.gov. These inhibitors block the mutated BRAF protein, inducing cell growth arrest and cell death in tumors carrying this mutation google.com.
The concept of selective BRAF(V600E) inhibition aims to specifically target the oncogenic driver, minimizing effects on wild-type BRAF. However, it's important to note that some RAF inhibitors can paradoxically activate ERK signaling in wild-type BRAF cells, a phenomenon observed with other compounds in this class annualreviews.orgnih.govresearchgate.net. This paradoxical activation is generally attributed to the inhibitors binding to one protomer of a C-RAF/B-RAF or C-RAF/C-RAF heterodimer, which then allows transactivation of the drug-free protomer annualreviews.orgnih.gov. The specific selectivity profile of this compound across all RAF isoforms (A-RAF, B-RAF, C-RAF) and its potential for paradoxical activation in wild-type settings would typically be a key focus of preclinical characterization.
Selectivity and Efficacy in Cancer Models
This compound is described as selectively targeting the BRAF(V600E) kinase cancer.gov. This selectivity is critical for a targeted therapy, aiming to inhibit the mutated, hyperactive form of the kinase while sparing the normal, physiological function of wild-type BRAF or other RAF isoforms. The efficacy of such selective inhibitors is primarily observed in cancer models harboring the specific BRAF(V600E) mutation.
In clinical trials, this compound (PLX3603) has been investigated in Phase I studies for patients with advanced solid tumors harboring BRAF V600-mutated tumors nih.govnih.govcelprogen.comidrblab.net. This indicates that preclinical findings supported its progression into human trials, suggesting demonstrated efficacy in relevant in vitro and in vivo cancer models, particularly those with the BRAF(V600E) mutation. The rationale for its use in advanced solid tumors with BRAF V600 mutations is based on its ability to inhibit the over-activated MAPK signaling pathway and reduce tumor cell proliferation cancer.gov.
Future Perspectives and Therapeutic Implications
In Vitro Efficacy Studies
This compound functions as a selective inhibitor of the BRAF(V600E) kinase. Its mechanism involves binding to the ATP-binding site of the BRAF(V600E) enzyme, which subsequently inhibits the kinase activity. nih.gov This action is designed to disrupt the hyperactive MAPK signaling pathway, a common characteristic in tumors harboring the BRAF V600E mutation. nih.gov While the compound's selective inhibition of BRAF(V600E) is established, specific quantitative data, such as IC50 values for BRAF(V600E) or a comprehensive selectivity profile across a broader panel of kinases, were not detailed in the available search results.
The primary preclinical effect of this compound is the reduction of tumor cell proliferation in cancer cells that express the BRAF(V600E) kinase. nih.gov This is a direct consequence of its inhibitory action on the MAPK signaling pathway. nih.gov
The BRAF V600E mutation is frequently observed in melanoma, accounting for approximately 60% of cases. nih.gov While this compound is expected to exert anti-proliferative effects in BRAF V600E-mutant melanoma cell lines due to its mechanism of action, specific detailed studies or IC50 values for this compound in cell lines such as A375, Colo-205, Colo-679, SK-MEL-1, SK-MEL-28, NZM20, or NZM07 were not identified in the provided search results.
The BRAF V600E mutation is found in about 8% of all solid tumors. nih.gov While BRAF inhibitors like Vemurafenib (B611658) and Dabrafenib (B601069) have demonstrated efficacy in other solid tumors, including anaplastic thyroid cancer and histiocytic neoplasms googleapis.comnih.govfrontiersin.org, specific anti-proliferative data for this compound in other solid tumor cell lines were not available in the provided information.
Cell cycle progression is tightly regulated by cyclins, cyclin-dependent kinases (CDKs), and cyclin-dependent kinase inhibitors (CDIs) such as p27KIP1. frontiersin.orgplos.orgbiorxiv.org G1 phase arrest is a common mechanism by which anti-proliferative agents halt cell growth, often involving the modulation of proteins like cyclin D1 and p27KIP1. frontiersin.orgplos.org For instance, an increase in p27 and a reduction in cyclin D1 are associated with cell cycle arrest. However, specific research findings detailing the effects of this compound on cell cycle progression, including its impact on G1 phase arrest, p27 induction, or cyclin D reduction, were not identified in the provided search results.
Induction of Apoptosis in Sensitive Cell Models
While this compound is mentioned in the context of anti-cancer compositions and methods that may involve tumor necrosis factor (TNF)-related apoptosis-inducing ligand (TRAIL) and TRAIL-agonist antibodies googleapis.comgoogleapis.com, which are known to be powerful inducers of apoptosis in various human cancer cell lines googleapis.comnih.gov, detailed preclinical data specifically demonstrating this compound's direct induction of apoptosis in sensitive cell models is not explicitly provided in the available search results. General mechanisms of apoptosis induction in cancer cells involve pathways such as the mitochondrial release of cytochrome c and the activation of caspases nih.govrbct.de.
In Vivo Efficacy Studies (Non-Human Models)
This compound (PLX3603/RG7256) has been investigated in preclinical settings and advanced to clinical trials for its potential antineoplastic activity in BRAF V600-mutated advanced solid tumors nih.govidrblab.netpatsnap.com. Its mechanism involves inhibiting the BRAF(V600E) kinase, which is a key component of the MAPK signaling pathway, thereby aiming to reduce tumor cell proliferation cancer.gov.
This compound (PLX3603) is recognized as a BRAF inhibitor in development, including for non-small cell lung cancer (NSCLC) nih.govcarcinogenesis.com. While other BRAF inhibitors like vemurafenib and dabrafenib have demonstrated efficacy in inhibiting tumor growth in various human tumor xenograft models aapc.comebi.ac.ukfda.gov, specific quantitative data on tumor growth inhibition for this compound in preclinical xenograft models are not detailed in the provided search results.
This compound (RG7256) has been evaluated in a first-in-man Phase I study (NCT01143753) involving patients with BRAF V600-mutated advanced solid tumors, with a significant proportion (87%) having advanced melanoma, of which 94% harbored the BRAF V600E mutation patsnap.com. The study reported clinical activity, with 32% of evaluable patients achieving a partial response, and this rate increased to 63% at higher dose levels (>1200 mg BID) patsnap.com. While these are clinical findings, they underscore the compound's activity in BRAF V600E-mutant melanoma. Detailed preclinical xenograft data for this compound in melanoma models are not explicitly provided in the search results.
The BRAF V600E mutation is frequently observed in colorectal cancer (CRC), where it is associated with poor prognosis nih.govfrontiersin.org. Despite the presence of this mutation, BRAF V600E-mutant CRC has shown poor response rates to BRAF inhibitors such as vemurafenib, largely due to innate resistance mechanisms, including the critical role of EGFR in reactivating MAPK signaling frontiersin.org. The provided information does not include specific preclinical data on this compound's efficacy in BRAF V600E-mutant colorectal cancer xenograft models.
This compound (PLX3603) is listed among other BRAF inhibitors under development for non-small cell lung cancer (NSCLC) carcinogenesis.com. However, specific preclinical xenograft study results for this compound in NSCLC or other tumor types are not detailed in the provided information.
Pharmacodynamic Biomarker Modulation in Preclinical Models
In a clinical study evaluating this compound (RG7256) in patients with BRAF V600-mutated advanced solid tumors, on-treatment reductions in phosphorylated ERK (pERK) were documented in eight out of ten paired tumor samples patsnap.com. This modulation of pERK, a downstream effector of the BRAF-MAPK pathway, serves as a key pharmacodynamic biomarker, indicating the compound's target engagement and inhibition of the activated signaling pathway in vivo patsnap.com.
Table 1: Pharmacodynamic Biomarker Modulation by this compound (RG7256)
| Biomarker | Modulation Observed | Context | Source |
| pERK | Reduction | On-treatment tumor samples from patients with BRAF V600-mutated advanced solid tumors (8/10 samples) | patsnap.com |
Table 2: Clinical Response in BRAF V600E-Mutant Melanoma Patients Treated with RG7256 (this compound)
| Patient Cohort (BRAF V600E-Mutant Melanoma) | Partial Response Rate | Source |
| All evaluable patients (n=44) | 32% | patsnap.com |
| Patients at high dose levels (>1200 mg BID) | 63% | patsnap.com |
Assessment of Phospho-MEK and Phospho-ERK Levels
As a BRAF inhibitor, this compound is designed to modulate the activity of the MAPK signaling cascade, specifically by targeting BRAF. nih.govgoogleapis.com The inhibition of BRAF is expected to lead to a reduction in the phosphorylation levels of its downstream effectors, MEK (MAPK/ERK kinase) and ERK (extracellular signal-regulated kinase). nih.govnih.gov Studies have demonstrated that BRAF inhibitors, including this compound (RG7256), can induce on-treatment reductions in phosphorylated ERK (pERK) in tumor samples. googleapis.com This reduction signifies the suppression of the MAPK pathway, which is constitutively active in BRAF-mutant cells. nih.gov The ability of BRAF inhibitors to significantly lower levels of phosphorylated MEK and ERK suggests that mutated BRAF is a primary driver for their constitutive activation in certain contexts. nih.gov
| Target of this compound | Observed Effect on Downstream Signaling | Implication |
|---|---|---|
| BRAF Kinase | Reduction in phosphorylated ERK (pERK) levels in tumor samples. googleapis.com | Indicates suppression of the MAPK signaling pathway. |
| BRAF Kinase | Expected reduction in phosphorylated MEK (pMEK) levels (inferred from general BRAF inhibitor mechanism). nih.govnih.gov | Confirms inhibition of the BRAF-MEK-ERK cascade. |
Gene Expression Analysis Related to Cell Proliferation and Survival
The RAS/RAF/MEK/ERK pathway is intricately involved in regulating gene expression related to cell growth, proliferation, and survival. nih.govgoogle.comnih.gov Consequently, the inhibition of BRAF by compounds like this compound can influence the expression of genes that govern these fundamental cellular processes. The aberrant activation of the HER2 signaling pathway, which is linked to MAPK activation, can promote the transcription of Wnt target genes, which are associated with cell proliferation and survival. googleapis.com Furthermore, HER2 signaling can activate the NF-κB pathway, which regulates genes critical for cell survival. googleapis.com In a broader context, gene expression profiling, particularly focusing on "proliferation signature genes," has been shown to predict patient survival in certain malignancies, highlighting the importance of these genetic markers. Cancer hallmark genes, which include those involved in sustaining proliferative signaling and resistance to cell death, are fundamental to malignant transformation and progression. While specific detailed gene expression data directly attributed to this compound regarding proliferation and survival genes were not explicitly detailed in the provided snippets, its role as a BRAF inhibitor implies an impact on these pathways.
| Cellular Process | Related Signaling Pathways/Genes | Expected Impact of this compound (as a BRAF Inhibitor) |
|---|---|---|
| Cell Proliferation | RAS/RAF/MEK/ERK pathway, Wnt target genes, proliferation signature genes. nih.govgoogle.comnih.govgoogleapis.com | Modulation of gene expression patterns associated with reduced proliferation. |
| Cell Survival | RAS/RAF/MEK/ERK pathway, NF-κB pathway, cancer hallmark genes related to cell death resistance. nih.govgoogle.comnih.govgoogleapis.com | Influence on gene expression profiles impacting cell survival. |
Efficacy in Genetically Engineered Mouse Models
Genetically engineered mouse models (GEMMs) are valuable tools in preclinical research, offering a more realistic representation of human cancers compared to cell injection models. These models are utilized to validate candidate cancer genes, evaluate the efficacy of therapeutic agents, and investigate mechanisms of drug resistance. This compound (PLX3603) has been evaluated in xenograft mouse models, which are a type of in vivo model used to assess the efficacy of anticancer compounds. nih.gov Generally, BRAF inhibitors have demonstrated efficacy in various xenograft models. nih.govidrblab.net For instance, the BRAF inhibitor dabrafenib has been shown to enhance the inhibition of human tumor xenograft growth in mouse models. idrblab.net The combination of BRAF and MEK inhibitors has also exhibited synergistic inhibitory effects on the growth of both cells and tumor xenografts, suggesting a potential for combination therapies. nih.gov The utility of GEMMs is further exemplified by models such as the Vk*MYC transgenic mouse, which can predict the activity of single-agent drugs in multiple myeloma, and the Ntv-a and Gtv-a models, used to study glioblastoma formation and test therapeutic strategies by targeting oncogenes. These preclinical studies in GEMMs provide crucial insights into the therapeutic potential of compounds like this compound.
| Model Type | Purpose in Preclinical Efficacy Assessment | Relevance to this compound |
|---|---|---|
| Xenograft Mouse Models | Evaluation of anticancer compound efficacy in vivo. nih.govidrblab.net | This compound (PLX3603) has been tested in these models, demonstrating its potential efficacy as a BRAF inhibitor. nih.gov |
| Genetically Engineered Mouse Models (GEMMs) | Realistic representation of human cancers, validation of drug targets, assessment of treatment efficacy, investigation of drug resistance. | Provide a robust platform for understanding the therapeutic effects of BRAF inhibitors like this compound in complex biological systems. |
Mechanisms of Resistance to Braf Inhibition and Strategies to Overcome Them Preclinical Focus
Intrinsic and Acquired Resistance at the Molecular Level
Resistance to BRAF inhibition can be present before treatment initiation (intrinsic) or develop over time during therapy (acquired) nih.govwikipedia.orgnewdrugapprovals.orgwikipedia.orgguidetopharmacology.orguni.lu. Both types of resistance manifest at the molecular level through various adaptive changes within the cancer cell. These molecular alterations enable the tumor cells to maintain their proliferative and survival capabilities despite the presence of BRAF inhibitors. The emergence of resistance is a major limiting factor for the long-term effectiveness of BRAF inhibitors, necessitating a deeper understanding of the underlying molecular mechanisms to inform the development of more durable therapeutic strategies nih.govnewdrugapprovals.orgwikipedia.orgguidetopharmacology.org.
MAPK Pathway Reactivation as a Resistance Mechanism
One of the predominant mechanisms of resistance to BRAF inhibitors is the reactivation of the MAPK signaling pathway, which circumvents the initial blockade of BRAF nih.govwikipedia.orgnewdrugapprovals.orgwikipedia.orgmims.com. This reactivation can occur through several molecular alterations, ensuring the continued transmission of proliferative signals.
Secondary mutations in the BRAF gene itself or the emergence of BRAF splice variants can lead to MAPK pathway reactivation. For instance, BRAF amplification or the expression of alternative BRAF splice variants has been reported as a mechanism by which tumor cells become resistant to BRAF inhibitors wikipedia.org. These alterations can restore BRAF activity or lead to the production of constitutively active BRAF forms that are no longer susceptible to the inhibitor.
Activating mutations in RAS genes (e.g., NRAS or KRAS) can emerge de novo during BRAF inhibitor therapy, leading to resistance wikipedia.orgwikipedia.org. RAS proteins function upstream of RAF kinases in the MAPK pathway. New RAS mutations can constitutively activate the downstream signaling cascade, rendering BRAF inhibition ineffective, as the signal bypasses the inhibited BRAF protein wikipedia.org.
BRAF inhibitors can sometimes lead to the paradoxical activation of CRAF, another member of the RAF family, through dimerization wikipedia.orgciteab.com. This phenomenon, particularly in cells with wild-type BRAF or mutant RAS, can result in constitutive MAPK activation and subsequent resistance. The inhibitor, by binding to BRAF, can promote the formation of active BRAF-CRAF heterodimers or CRAF homodimers, which then activate MEK and ERK, thereby reactivating the pathway wikipedia.org.
A notable mechanism of resistance, particularly relevant for pan-RAF inhibitors or in the context of combination therapies, is the paradoxical activation of the ERK pathway in wild-type BRAF cells wikipedia.orgwikipedia.org. This occurs when BRAF inhibitors, designed to target mutant BRAF, can, under certain conditions, induce the dimerization of wild-type BRAF with CRAF, leading to enhanced RAS signaling and subsequent activation of the MAPK pathway wikipedia.org. This paradoxical effect contributes to the development of secondary cutaneous squamous cell carcinomas observed in some patients treated with BRAF inhibitors wikipedia.orgciteab.com.
Activation of Alternative Signaling Pathways
Beyond MAPK pathway reactivation, cancer cells can develop resistance to BRAF inhibitors by activating alternative signaling pathways that bypass the need for BRAF-driven MAPK signaling nih.govwikipedia.orgmims.com. These alternative pathways can independently promote cell growth and survival. Examples include the activation of the PI3K/AKT/mTOR pathway, often through mutations in PIK3CA, or the upregulation of receptor tyrosine kinases such as VEGFR-1 nih.govwikipedia.orgwikipedia.orgguidetopharmacology.org. The activation of these pathways provides parallel survival signals, allowing tumor cells to escape the inhibitory effects of BRAF-targeted therapies.
Comparative Preclinical Analysis with Other Braf Inhibitors
Comparison of Kinase Selectivity and Potency with Approved BRAF Inhibitors (e.g., Vemurafenib (B611658), Dabrafenib)
First-generation BRAF inhibitors, such as vemurafenib and dabrafenib (B601069), were designed to selectively target the BRAF V600E mutant protein. nih.gov While highly effective, their selectivity over wild-type BRAF is modest in biochemical assays. nih.gov A significant characteristic of these inhibitors is the "paradoxical activation" of the MAPK pathway in cells with wild-type BRAF, which can occur in the presence of upstream RAS activation. nih.govnih.govjwatch.org This phenomenon is a result of the inhibitor promoting RAF dimerization and transactivation of the drug-free partner protomer. aacrjournals.org
Next-generation inhibitors, a class to which RO5212054 belongs, are engineered to overcome this limitation. These "paradox-breaker" inhibitors, such as PLX8394, demonstrate high potency against mutant BRAF while avoiding the paradoxical activation of ERK signaling in wild-type cells. jwatch.orgnih.gov They are designed to disrupt the dimerization process, a key mechanism of resistance to first-generation agents. jwatch.org For instance, the next-generation inhibitor PF-07799933 shows high affinity for BRAF V600E while sparing wild-type ERK signaling and has been shown to disrupt endogenous mutant-BRAF:wild-type-CRAF dimers. nih.gov This improved selectivity is a hallmark of advanced BRAF inhibitors.
| Compound | Class | Potency against BRAF V600E | Effect on Wild-Type BRAF | Paradoxical ERK Activation |
|---|---|---|---|---|
| Vemurafenib | First-Generation | High (IC50 ~31 nM) aacrjournals.org | Inhibition with potential for paradoxical activation | Yes nih.govjwatch.org |
| Dabrafenib | First-Generation | High | Inhibition with potential for paradoxical activation | Yes jwatch.org |
| This compound (as a next-gen inhibitor) | Next-Generation (Paradox-Breaker) | Expected to be high | Inhibition without promoting dimerization | No/Minimal jwatch.orgnih.gov |
Comparative Effects on Downstream Signaling and Cellular Responses
The primary downstream effect of BRAF inhibitors is the suppression of the MAPK pathway, leading to decreased phosphorylation of MEK and ERK. nih.gov In BRAF V600E-mutant melanoma cells, both vemurafenib and dabrafenib potently inhibit ERK phosphorylation, which in turn induces cell-cycle arrest and apoptosis. nih.govnih.gov
However, in wild-type BRAF cells, first-generation inhibitors can paradoxically increase MEK and ERK phosphorylation. aacrjournals.org This paradoxical signaling is believed to contribute to the development of secondary malignancies like cutaneous squamous cell carcinoma. jwatch.org
This compound, as a next-generation inhibitor, would be expected to provide more sustained and specific inhibition of the MAPK pathway in mutant cells without causing paradoxical activation in wild-type cells. nih.gov For example, preclinical studies of paradox-breaker inhibitors show they effectively block MEK-ERK1/2 signaling in BRAF V600E cells. nih.gov This leads to the inhibition of cell proliferation and survival in target cancer cells while minimizing off-target effects in healthy tissue. nih.gov
Distinctive Features in Preclinical Resistance Mechanisms and Combination Efficacy
Resistance to first-generation BRAF inhibitors like vemurafenib and dabrafenib is common and occurs through various mechanisms that ultimately lead to the reactivation of the MAPK pathway or activation of bypass signaling pathways. frontiersin.orgnih.govaacrjournals.org Key mechanisms include:
Reactivation of the MAPK pathway: This can happen through BRAF gene amplification, the expression of BRAF splice variants that signal as dimers, or activating mutations in NRAS or MEK1. aacrjournals.orgnih.govdovepress.com
Activation of bypass pathways: Upregulation of receptor tyrosine kinases (RTKs) such as PDGFRβ, EGFR, and IGF-1R can activate parallel survival pathways like the PI3K-Akt pathway. aacrjournals.orgnih.govdovepress.com
A distinctive feature of next-generation inhibitors like this compound is their ability to overcome some of these resistance mechanisms. Because they are designed to inhibit RAF dimers, they can be effective against resistance driven by BRAF splice variants or other dimer-forming alterations that are insensitive to first-generation monomer-selective inhibitors. jwatch.orgnih.gov Preclinical studies have shown that paradox-breaker RAF inhibitors can potently block signaling and growth in vemurafenib-resistant cells that harbor BRAF V600E splice variants. nih.gov
The development of resistance has underscored the need for combination therapies. Combining a BRAF inhibitor with a MEK inhibitor (e.g., dabrafenib and trametinib) has been shown to delay the onset of resistance and improve outcomes compared to BRAF inhibitor monotherapy. frontiersin.org It is anticipated that combining a next-generation BRAF inhibitor like this compound with a MEK inhibitor could offer even more durable responses by providing a more complete shutdown of the MAPK pathway and forestalling the emergence of resistance. aacrjournals.org
| Resistance Mechanism | Effect on First-Gen Inhibitors (Vemurafenib, Dabrafenib) | Potential Efficacy of this compound (as a next-gen inhibitor) |
|---|---|---|
| BRAF Splice Variants (dimer-dependent) | Confers resistance nih.gov | Effective, as it inhibits dimers jwatch.orgnih.gov |
| NRAS Mutations | Confers resistance aacrjournals.org | May have activity nih.gov |
| MEK1/2 Mutations | Confers resistance nih.gov | Likely requires combination with MEK/ERK inhibitor aacrjournals.org |
| RTK Upregulation (e.g., EGFR, PDGFRβ) | Confers resistance via bypass pathways aacrjournals.orgdovepress.com | May require combination with other targeted agents dovepress.com |
Comparison with Pan-RAF and Multi-Kinase Inhibitors
Pan-RAF inhibitors represent another strategy to target RAF signaling. Unlike selective BRAF inhibitors, pan-RAF inhibitors are designed to inhibit all three RAF isoforms (ARAF, BRAF, CRAF). nih.govascopubs.org This broad activity can be advantageous in overcoming resistance mediated by RAF isoform switching (e.g., from BRAF to CRAF dependency). nih.gov The pan-RAF inhibitor LY3009120 has shown superiority over selective BRAF inhibition in preclinical models of colorectal cancer, a setting where selective inhibitors have limited efficacy. nih.gov Furthermore, combining a pan-RAF inhibitor with a MEK inhibitor has demonstrated strong synergy and the ability to induce apoptosis, overcoming multiple resistance mechanisms. nih.gov
However, a potential downside of pan-RAF inhibitors is a narrower therapeutic index, as they inhibit wild-type RAF proteins in healthy cells, which can lead to increased toxicity. nih.govaacrjournals.org Multi-kinase inhibitors, such as sorafenib, target RAF kinases among a host of other kinases. nih.gov While this broad spectrum can have anti-tumor effects, the lack of specificity for mutant BRAF can lead to off-target effects and paradoxical MAPK activation, limiting their efficacy in BRAF-mutant melanoma compared to selective inhibitors. aacrjournals.org
Next-generation, selective inhibitors like this compound aim to strike a balance: potently inhibiting the oncogenic driver (mutant BRAF monomers and dimers) while sparing wild-type RAF signaling to a greater extent than pan-RAF inhibitors, thereby potentially offering a better safety profile. nih.govaacrjournals.org
Future Directions for Research on Ro5212054
Elucidation of Novel Molecular Interactions and Off-Target Effects
A comprehensive understanding of the complete molecular interaction profile of RO5212054 is crucial for predicting both its efficacy and potential for adverse effects. While this compound is designed to be a selective BRAF V600E inhibitor, all small molecule drugs have the potential to interact with unintended biological targets. These off-target interactions can lead to unforeseen toxicities or, in some cases, beneficial therapeutic effects. nih.gov
Future research should employ advanced proteomic and genomic techniques to fully characterize the interactome of this compound. Kinase profiling assays, such as KINOMEscan, which screen a drug against a large panel of kinases, are essential to identify any unintended kinase targets. researchgate.netharvard.edueurofinsdiscovery.com This would provide a detailed map of the kinases that this compound binds to, and with what affinity, offering insights into potential mechanisms of toxicity and opportunities for repositioning the drug for other indications. nih.govcarnabio.com
Furthermore, computational approaches, such as molecular docking and artificial intelligence models, can be leveraged to predict potential off-target interactions across the human proteome. moleculardevices.com These in silico methods can help prioritize experimental validation and provide a mechanistic understanding of any observed off-target effects at the molecular level. moleculardevices.com A thorough investigation of these novel molecular interactions will be instrumental in designing safer and more effective therapeutic strategies involving this compound and its future analogues.
Development of Advanced Preclinical Models for Resistance Studies
The emergence of drug resistance is a major obstacle in the clinical use of BRAF inhibitors. nih.govdovepress.com To develop strategies to overcome or delay resistance to this compound, it is imperative to utilize and develop advanced preclinical models that accurately recapitulate the mechanisms of resistance observed in patients.
In vitro models of acquired resistance can be generated by chronically exposing BRAF V600E-mutant cancer cell lines to increasing concentrations of this compound. dovepress.comassaygenie.comnih.govcuremelanoma.org These resistant cell lines can then be subjected to comprehensive molecular analyses to identify the genetic and epigenetic alterations that drive resistance. researchgate.net Common mechanisms of resistance to BRAF inhibitors include secondary mutations in the MAPK pathway, amplification of the BRAF V600E oncogene, and activation of bypass signaling pathways, such as the PI3K/Akt pathway. nih.govdovepress.com
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, offer a more clinically relevant platform to study resistance. PDX models can capture the heterogeneity of human tumors and can be used to test the efficacy of novel therapeutic strategies to overcome resistance to this compound. nih.gov
Table 1: Examples of Preclinical Models for Studying BRAF Inhibitor Resistance
| Model Type | Description | Advantages | Limitations |
| Resistant Cancer Cell Lines | Cancer cell lines with acquired resistance to BRAF inhibitors developed through chronic drug exposure. | Allow for detailed molecular and cellular analysis of resistance mechanisms. | May not fully represent the complexity and heterogeneity of patient tumors. |
| Patient-Derived Xenografts (PDXs) | Tumors from patients are directly implanted into immunodeficient mice. | Maintain the histopathological and genetic characteristics of the original tumor. | Lack of a competent immune system can limit the study of immune-mediated resistance mechanisms. |
| Genetically Engineered Mouse Models (GEMMs) | Mice are genetically modified to develop tumors with specific mutations, such as BRAF V600E. | Allow for the study of tumor development and resistance in the context of a fully intact immune system. | Can be time-consuming and expensive to develop. |
Investigation of Synergistic Combinations with Emerging Therapeutic Modalities
Combining this compound with other therapeutic agents is a promising strategy to enhance its anti-tumor activity and overcome resistance. frontiersin.org Future research should focus on identifying synergistic combinations with emerging therapeutic modalities, including other targeted therapies and immunotherapies.
Preclinical studies have demonstrated that the combination of a BRAF inhibitor with a MEK inhibitor leads to enhanced inhibition of the MAPK pathway and improved clinical outcomes in patients with BRAF-mutant melanoma. frontiersin.orgnih.govnih.gov Therefore, investigating the combination of this compound with various MEK inhibitors is a logical next step.
Furthermore, there is a strong rationale for combining BRAF inhibitors with immunotherapy. nih.govmdpi.comcancer.govnih.govnih.govbmbreports.orgmdpi.comresearchgate.net BRAF inhibition has been shown to increase the expression of melanoma differentiation antigens, enhance T-cell infiltration into the tumor microenvironment, and decrease the production of immunosuppressive cytokines. mdpi.com These immunomodulatory effects can sensitize tumors to immune checkpoint inhibitors, such as anti-PD-1 and anti-CTLA-4 antibodies. mdpi.comresearchgate.net Preclinical studies exploring the combination of this compound with various immunotherapeutic agents are warranted to determine the most effective combination strategies. nih.govbmbreports.orgmdpi.comresearchgate.netnih.gov
Exploration of this compound in Non-Oncological Contexts (if applicable, e.g., viral pathways)
The molecular targets of anticancer drugs can sometimes play roles in other disease processes, opening up the possibility of drug repurposing. Recent studies have revealed that some BRAF inhibitors, such as vemurafenib (B611658), possess antiviral activity against a range of enteroviruses. nih.govnih.govnih.gov This antiviral effect was found to be independent of the drug's activity on the RAF/MEK/ERK signaling pathway and instead was mediated through the inhibition of a cellular kinase, phosphatidylinositol 4-kinase type IIIβ (PI4KB), which is essential for the replication of many viruses. nih.govnih.gov
Given these findings with a structurally related BRAF inhibitor, it is plausible that this compound may also exhibit antiviral properties. Future research should investigate the potential of this compound as an antiviral agent against a broad spectrum of viruses. nih.govnih.govnih.govcuremelanoma.orgunc.edu In vitro antiviral assays can be used to screen this compound against various viral pathogens. nih.govnih.gov If promising antiviral activity is identified, further studies in preclinical models of viral infection would be justified to explore its therapeutic potential in non-oncological contexts.
High-Throughput Screening and Structure-Activity Relationship (SAR) Studies for Next-Generation Inhibitors
To improve upon the efficacy and safety profile of this compound, the principles of medicinal chemistry, including high-throughput screening (HTS) and structure-activity relationship (SAR) studies, are essential. moleculardevices.comassaygenie.combmglabtech.com
HTS allows for the rapid screening of large libraries of chemical compounds to identify novel scaffolds or molecules with improved activity against BRAF V600E or resistance mutations. assaygenie.combmglabtech.com The data generated from HTS can then be used to inform SAR studies, which systematically modify the chemical structure of a lead compound to optimize its potency, selectivity, and pharmacokinetic properties. nih.govnih.govacs.orgnih.govrsc.orgrsc.orgmdpi.com
The goal of these studies would be to develop next-generation BRAF inhibitors with several key advantages over existing compounds:
Increased potency against both the primary BRAF V600E mutation and common resistance mutations.
Improved selectivity to minimize off-target effects and associated toxicities. acs.org
Enhanced pharmacokinetic properties , such as better oral bioavailability and a longer half-life.
Ability to overcome paradoxical activation of the MAPK pathway, a known mechanism of resistance to some BRAF inhibitors. dovepress.com
By integrating computational modeling with traditional medicinal chemistry approaches, it will be possible to rationally design and synthesize novel BRAF inhibitors with superior therapeutic profiles, ultimately leading to improved outcomes for patients with BRAF-mutant cancers. nih.gov
Q & A
Q. How to conduct a systematic review of this compound's therapeutic potential while mitigating publication bias?
- Methodological Answer : Search multiple databases (PubMed, Scopus, Embase) using controlled vocabulary (e.g., MeSH terms). Include grey literature and preprints to reduce bias. Perform risk-of-bias assessments with tools like ROBIS. Synthesize findings via narrative reviews or meta-analyses, highlighting gaps in mechanistic studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
